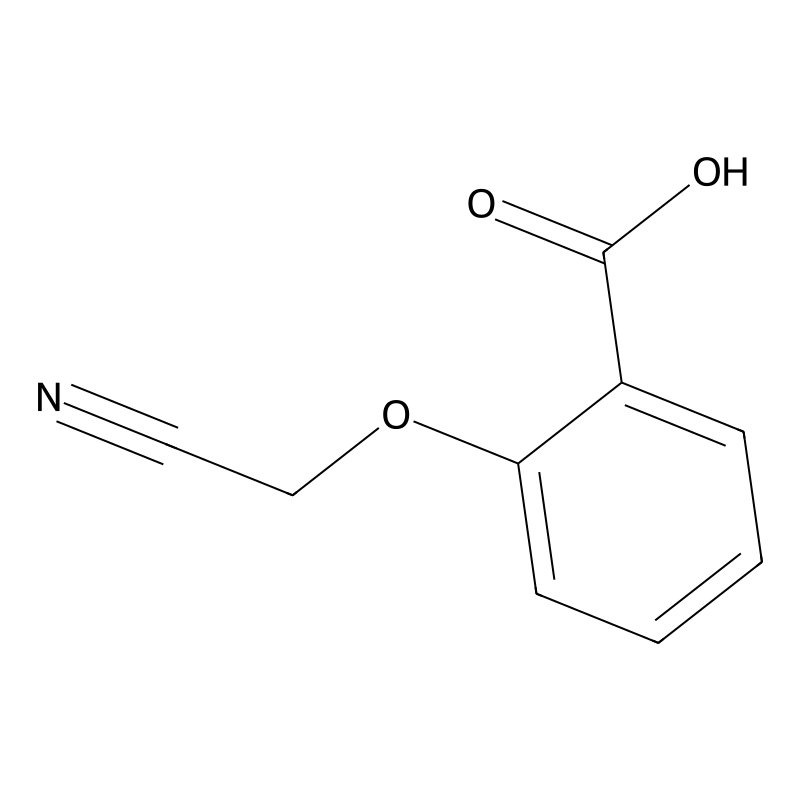

2-(Cyanomethoxy)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Cyanomethoxy)benzoic acid is an organic compound characterized by a benzoic acid structure with a cyanomethoxy group attached at the second position of the benzene ring. Its molecular formula is , and it features a carboxylic acid functional group, making it part of the carboxylic acid family. The presence of the cyanomethoxy group enhances its chemical reactivity and potential biological activity, positioning it as an interesting compound for various applications in organic synthesis and medicinal chemistry.

The chemical behavior of 2-(Cyanomethoxy)benzoic acid can be understood through its functional groups:

- Electrophilic Aromatic Substitution: The carboxylic acid group directs electrophilic substitution to the meta position relative to itself. Thus, reactions such as nitration or halogenation typically yield products where substituents occupy the meta position on the aromatic ring.

- Decarboxylation: Under certain conditions, such as heating, 2-(Cyanomethoxy)benzoic acid can undergo decarboxylation, resulting in the formation of a substituted benzene compound.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in various chemical applications.

- Reduction: The cyanomethoxy group can be reduced to form amines or alcohols, depending on the reducing agent used.

Preliminary studies suggest that compounds similar to 2-(Cyanomethoxy)benzoic acid exhibit various biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against certain bacteria and fungi.

- Anti-inflammatory Effects: Compounds in this category may inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development.

- Enzyme Inhibition: Certain derivatives can act as inhibitors for specific enzymes, which may have therapeutic implications.

Synthesis of 2-(Cyanomethoxy)benzoic acid can be achieved through several methods:

- Nitration and Substitution Reactions: Starting from benzoic acid or its derivatives, nitration followed by substitution reactions can yield cyanomethoxy derivatives.

- Reactions with Arylacetonitriles: A notable method involves reacting bromobenzoic acids with arylacetonitriles in the presence of a base like lithium diisopropylamide at low temperatures to yield predominantly 2-cyanobenzoic acids .

- Hydrolysis of Nitriles: Hydrolysis of corresponding nitriles under acidic or basic conditions can also provide access to benzoic acids with additional functional groups.

2-(Cyanomethoxy)benzoic acid has potential applications in various fields:

- Pharmaceuticals: Its derivatives may serve as precursors or active ingredients in drug formulations due to their biological activities.

- Agricultural Chemicals: Compounds with similar structures are often explored for use as herbicides or pesticides.

- Material Science: It can be used in synthesizing polymers or other materials where specific functional properties are desired.

Interaction studies involving 2-(Cyanomethoxy)benzoic acid focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. For instance:

- Protein Binding Studies: Analyzing how well the compound binds to target proteins can provide insights into its efficacy and safety profile.

- Metabolic Pathway Analysis: Understanding how the compound is metabolized in biological systems aids in predicting its pharmacokinetic properties.

Several compounds share structural similarities with 2-(Cyanomethoxy)benzoic acid. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Benzoic Acid | Aromatic Carboxylic Acid | Simple structure; widely used |

| 4-(Cyanomethoxy)benzoic Acid | Para-substituted derivative | Different substitution pattern |

| 2-Methoxybenzoic Acid | Methoxy-substituted benzoate | Exhibits different reactivity |

| 3-Cyanobenzoic Acid | Meta-substituted derivative | Unique properties due to position |

Uniqueness of 2-(Cyanomethoxy)benzoic Acid

The unique aspect of 2-(Cyanomethoxy)benzoic acid lies in its specific positioning of the cyanomethoxy group, which influences both its chemical reactivity and biological activity. This positioning allows for distinct reaction pathways compared to other benzoic acids and their derivatives, making it a valuable compound for research and application in various fields.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant